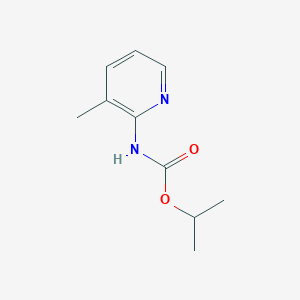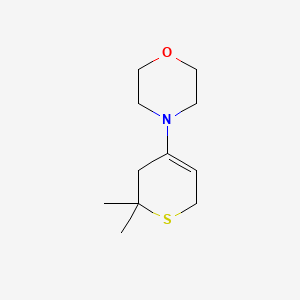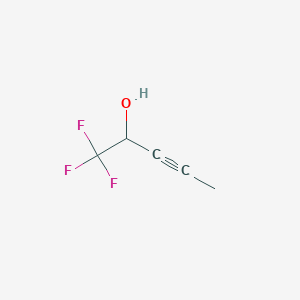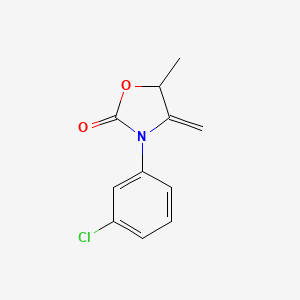![molecular formula C9H18O2S B14351856 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane CAS No. 96493-51-5](/img/structure/B14351856.png)
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a propylsulfanyl group. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or benzene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of catalysts like zeolites or ion-exchange resins can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioethers or sulfonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Thioethers, sulfonium salts.
科学的研究の応用
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The presence of the propylsulfanyl group allows for specific interactions with biological targets, potentially leading to antimicrobial or antifungal effects.
類似化合物との比較
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxolane: A simpler dioxolane without the methyl and propylsulfanyl substitutions.
2-Ethyl-2-methyl-1,3-dioxolane: A dioxolane with an ethyl and methyl substitution.
2-Methyl-2-(methylsulfonyl)propionaldehyde oxime: A compound with a similar sulfur-containing functional group but different overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
96493-51-5 |
|---|---|
分子式 |
C9H18O2S |
分子量 |
190.31 g/mol |
IUPAC名 |
2-methyl-2-(2-propylsulfanylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-3-7-12-8-4-9(2)10-5-6-11-9/h3-8H2,1-2H3 |
InChIキー |
MZGFZQYHUJCXLQ-UHFFFAOYSA-N |
正規SMILES |
CCCSCCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


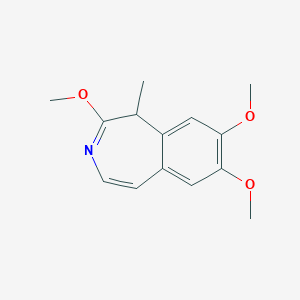
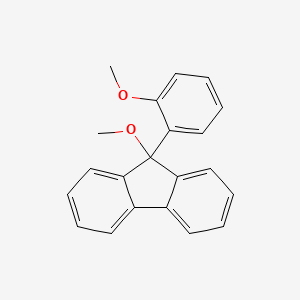
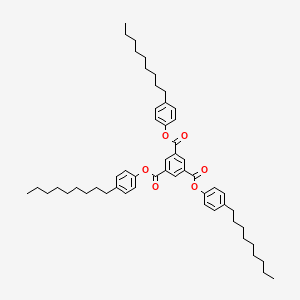
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
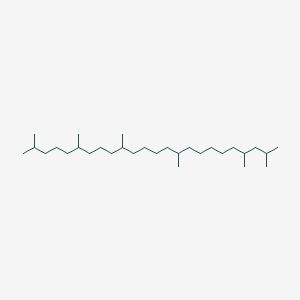
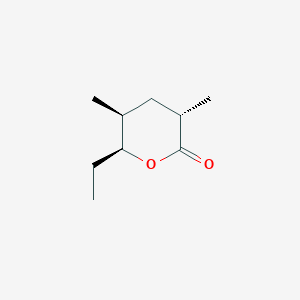
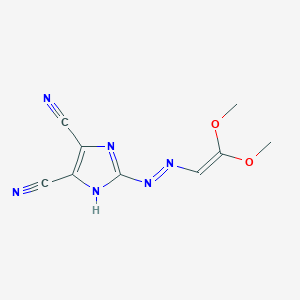
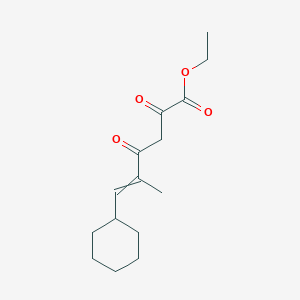
stannane](/img/structure/B14351820.png)
